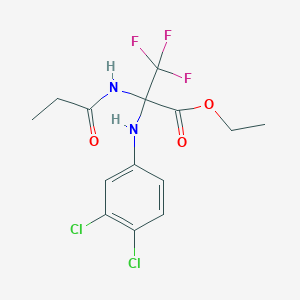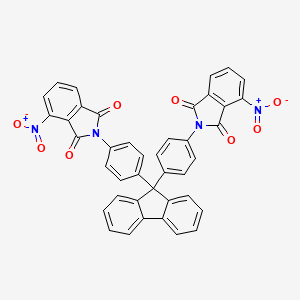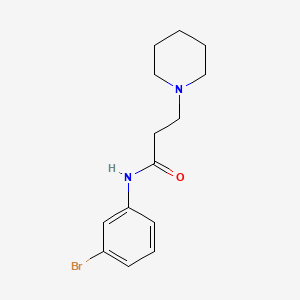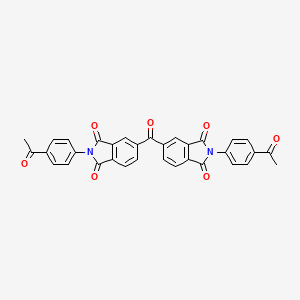![molecular formula C26H19FN2O3 B11538888 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 3-fluoro benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle est une molécule organique complexe qui présente une combinaison de cycles aromatiques, d’hydrazine et de fonctions ester.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-fluoro benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle implique généralement un processus en plusieurs étapes :
-
Formation de l’intermédiaire hydrazone : La première étape consiste en la réaction de 2-(naphtalène-1-yl acétyl)hydrazine avec le 3-fluoro benzoate de 4-formylphényle en milieu acide ou basique pour former l’intermédiaire hydrazone. Cette réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol à température ambiante ou à des températures légèrement supérieures.
-
Estérification : L’intermédiaire hydrazone est ensuite soumis à une estérification avec de l’acide 3-fluorobenzoïque en présence d’un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP) . Cette étape est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et l’intensification du processus afin de s’adapter à des quantités plus importantes de matières premières et de réactifs.
Analyse Des Réactions Chimiques
Types de réactions
3-fluoro benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle : peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, conduisant à la formation d’alcools ou d’amines.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile. Les réactifs courants pour ces réactions comprennent les halogènes, les agents nitrants et les agents sulfonants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux ou acide.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Halogènes (par exemple, le brome) en présence d’un catalyseur tel que le bromure de fer(III).
Principaux produits
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés halogénés, nitrés ou sulfonés.
4. Applications de la recherche scientifique
3-fluoro benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle : a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes et voies réactionnels.
Biologie : Utilisation potentielle comme sonde dans les dosages biochimiques en raison de sa capacité à interagir avec diverses molécules biologiques.
Médecine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la fluorescence ou la conductivité.
Applications De Recherche Scientifique
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 3-fluoro benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La partie hydrazone du composé peut former des liaisons covalentes réversibles avec les résidus du site actif des enzymes, inhibant ainsi leur activité. De plus, les cycles aromatiques peuvent participer à des interactions de type π-π avec les acides aminés aromatiques des protéines, modulant ainsi davantage leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle
- 4-fluoro benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle
Unicité
3-fluoro benzoate de 4-{(E)-[2-(naphtalène-1-yl acétyl)hydrazinylidène]méthyl}phényle : est unique en raison de la présence du groupe 3-fluoro benzoate, qui peut conférer des propriétés électroniques et stériques distinctes par rapport à ses analogues. Cela peut influencer sa réactivité, son affinité de liaison et son activité biologique globale, ce qui en fait un composé précieux pour de futures recherches et développements.
Propriétés
Formule moléculaire |
C26H19FN2O3 |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C26H19FN2O3/c27-22-9-4-8-21(15-22)26(31)32-23-13-11-18(12-14-23)17-28-29-25(30)16-20-7-3-6-19-5-1-2-10-24(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+ |
Clé InChI |
MKNCCLCDTIPWNA-OGLMXYFKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide](/img/structure/B11538820.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11538835.png)
![N-[(Z)-(3,4-dichlorophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538840.png)



![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11538855.png)
![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11538871.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)
